Isochromophilone IX is classified within the broader category of azaphilones, which are known for their oxoisochromane ring structure. These compounds are primarily derived from various fungal species, particularly those in the Penicillium genus. The classification of isochromophilones is based on their structural features and biological activities, which include inhibition of certain enzymes and potential therapeutic effects against various pathogens .
The synthesis of isochromophilone IX involves several biosynthetic pathways that are mediated by specific enzymes. Key steps include:
The detailed mechanism often requires advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to elucidate the structure and confirm the synthesis pathway.
Isochromophilone IX has a molecular formula of with a molecular weight of approximately 403.8 g/mol . Its structure features an oxoisochromane ring system, which is typical for azaphilones, along with various substituents that influence its biological activity.
Key structural characteristics include:
Spectroscopic data from NMR studies confirm the arrangement of atoms within the molecule, providing insights into its functional properties .
Isochromophilone IX participates in various chemical reactions that can modify its structure or enhance its biological activity:
Understanding these reactions is essential for developing synthetic routes or exploring potential modifications for improved therapeutic applications.
The mechanism of action for isochromophilone IX primarily involves its interaction with bacterial cell membranes and specific enzymes. It has been shown to disrupt cellular processes in target organisms:
Quantitative data on its efficacy against specific bacterial strains provide insights into its potential therapeutic uses.
Isochromophilone IX exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for pharmaceutical applications.
Isochromophilone IX holds promise in various scientific fields:
Isochromophilone IX is a chlorinated azaphilone secondary metabolite produced by Penicillium species, notably P. multicolor and P. meliponae [3] [4]. Its biosynthesis is governed by a conserved scl (sclerotiorin) biosynthetic gene cluster (BGC) spanning 20–30 kb. This BGC encodes a suite of enzymes including hrPKS (highly reducing polyketide synthase), nrPKS (non-reducing polyketide synthase), FAD-dependent halogenase, oxidoreductases, and transporter proteins [3]. Genomic mining of Penicillium meliponae MMSRG-058 revealed that the scl cluster's architecture shares significant homology with characterized azaphilone BGCs, particularly in genes responsible for core scaffold assembly and tailoring modifications [3]. Disruption of sclA (hrPKS) or sclI (nrPKS) via gene knockout abolishes Isochromophilone IX production, confirming their indispensable roles [3]. Global BGC analyses indicate that such clusters exhibit modular divergence across fungal taxa, with Penicillium species harboring unique tailoring enzymes that drive structural diversification [8].
Table 1: Core Genes in the Isochromophilone IX Biosynthetic Cluster
Gene | Function | Domain Architecture | Impact of Knockout |
---|---|---|---|
sclA | Highly reducing PKS | KS-AT-DH-MT-ER-KR-ACP | Loss of core polyketide scaffold |
sclI | Non-reducing PKS | SAT-KS-AT-PT-ACP-TE | Abolished azaphilone formation |
sclH | FAD-dependent halogenase | Flavin-binding domain | Loss of chlorination |
sclD | Regulator (transcription factor) | Zn(II)₂Cys₆ DNA-binding domain | Reduced cluster expression |
Chlorination is a critical structural feature of Isochromophilone IX, conferred by FAD-dependent halogenases (FDHs) encoded within the scl cluster. These enzymes regioselectively incorporate chlorine at C-5 or C-7 of the azaphilone core using Cl⁻ ions and O₂ as substrates, with FADH₂ serving as a redox cofactor [5] [6]. The FDH in Penicillium meliponae (SclH) shares 68% sequence identity with CazI from Chaetomium globosum and AscD from Acremonium egyptiacum, both implicated in chlorinating azaphilones and ilicicolins [2] [5]. Structural analyses reveal that FDHs possess a conserved tryptophan-binding pocket and a FAD-access channel, enabling electrophilic aromatic substitution via hypohalous acid (HOCl) intermediates [5]. Engineered FDH variants with expanded substrate promiscuity can generate brominated/iodinated analogs under halide-supplemented conditions, highlighting their biotechnological utility [5]. Evolutionary studies classify fungal FDHs into discrete clades, with Isochromophilone IX-producing enzymes clustering within clade II, characterized by stringent regioselectivity for azaphilone substrates [6].
The Isochromophilone IX backbone is assembled via collaborative action of hrPKS (SclA) and nrPKS (SclI):
Table 2: Enzymatic Assembly Line for Isochromophilone IX
Step | Enzyme Class | Gene | Function | Chemical Outcome |
---|---|---|---|---|
1 | hrPKS | sclA | Hexaketide chain synthesis | Linear reduced polyketide |
2 | nrPKS | sclI | Cyclization/release | Bicyclic azaphilone core (R=H) |
3 | Cytochrome P450 | sclG | Hydroxylation | Isochromophilone scaffold (R=OH) |
4 | FAD-dependent halogenase | sclH | Regioselective chlorination | Chloroazaphilone (e.g., at C-5) |
5 | Methyltransferase | sclF | O-methylation | Methoxy-substituted derivative |
The One Strain Many Compounds (OSMAC) approach has proven instrumental in unlocking chemical diversity from Isochromophilone IX-producing fungi. Key strategies include:
Molecular networking via GNPS has accelerated analog discovery, revealing 26 halogenated azaphilones from OSMAC-optimized Penicillium strains, including previously unreported Isochromophilone IX derivatives [7].
Table 3: OSMAC-Driven Diversification of Isochromophilone IX
OSMAC Parameter | Modification | Novel Metabolites Generated | Yield Change |
---|---|---|---|
Halogen source | NaBr (0.5 M) | Bromoisochromophilone IX | +320% |
Carbon source | Glycerol (2%) | Isochromophilone IX-diol | +580% |
Co-culture | Bacillus subtilis | Isochromophilone IX-O-β-glucoside | Detected de novo |
Epigenetic modifier | 5-azacytidine (10 μM) | N-methylisochromophilone IX | +220% |
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